Ácido 3-geranil-4-metoxibenzoico

Descripción general

Descripción

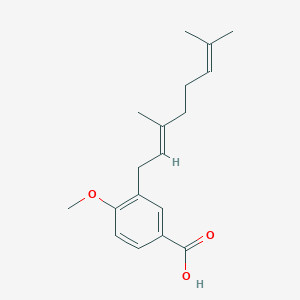

3-Geranyl-4-methoxybenzoic acid is an organic compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It appears as a white or slightly yellow crystalline solid with a characteristic aromatic odor . This compound is known for its stability under normal conditions and is slightly soluble in alcohols and esters but insoluble in water .

Aplicaciones Científicas De Investigación

Chemistry

3-Geranyl-4-methoxybenzoic acid serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, including oxidation, reduction, and electrophilic substitution reactions. For example, it can be oxidized to form carboxylic acids or aldehydes, which are valuable in synthetic organic chemistry.

Biology

The compound exhibits significant antioxidant properties , which have been quantified through assays such as the DPPH radical scavenging test. This activity suggests potential applications in studies related to oxidative stress and cellular protection. Additionally, it has shown a stronger inhibitory effect on hyaluronidase activation than tranilast, indicating its potential role in anti-inflammatory therapies.

Medicine

Research highlights the compound's potential as an anti-inflammatory and neuroprotective agent. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for drug development targeting conditions like arthritis or neurodegenerative diseases . Its mechanism of action involves binding to hyaluronidase, thus preserving the extracellular matrix integrity by preventing the degradation of hyaluronic acid .

Industry

In industrial applications, 3-Geranyl-4-methoxybenzoic acid is utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its incorporation into polymers can enhance thermal stability and mechanical strength, making it valuable in material science .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capabilities of 3-Geranyl-4-methoxybenzoic acid demonstrated its effectiveness in reducing oxidative stress markers in cell cultures. The results indicated that this compound could potentially protect against cellular damage caused by free radicals.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit hyaluronidase in inflammatory models. The findings showed that it significantly reduced inflammation markers compared to standard treatments, suggesting its utility as a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

Mode of Action

It is known that the compound exhibits a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may help maintain the integrity of the extracellular matrix and potentially influence cell behavior.

Pharmacokinetics

The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may be well-absorbed in the body, but further studies are needed to confirm this.

Result of Action

3-Geranyl-4-methoxybenzoic acid has been shown to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . This suggests that it may have potential therapeutic applications in conditions where hyaluronidase activity is detrimental, such as in certain inflammatory diseases and cancer.

Action Environment

The action of 3-Geranyl-4-methoxybenzoic acid may be influenced by various environmental factors. For instance, its stability could be affected by exposure to sunlight and high temperatures . Therefore, it is recommended to store the compound in a cool, dark place to maintain its efficacy . Additionally, the compound’s solubility in various solvents suggests that it may be more effective in certain physiological environments than others .

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may affect cell migration and tissue remodeling .

Cellular Effects

Its inhibitory effect on hyaluronidase suggests that it may influence cell function by affecting the extracellular matrix . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effect on hyaluronidase suggests that it may bind to this enzyme and prevent it from degrading hyaluronic acid . This could lead to changes in the extracellular matrix, which could in turn affect cell signaling, gene expression, and cellular metabolism.

Métodos De Preparación

The synthesis of 3-Geranyl-4-methoxybenzoic acid typically involves a multi-step chemical process . One common method includes the following steps:

Esterification: Geraniol and p-methoxybenzoic acid undergo an esterification reaction to form geranyl-p-methoxybenzoate.

Hydrolysis: The geranyl-p-methoxybenzoate is then hydrolyzed under alkaline conditions to yield 3-Geranyl-4-methoxybenzoic acid.

Industrial production methods are similar but often optimized for higher yields and purity. These methods may involve the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .

Análisis De Reacciones Químicas

3-Geranyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

3-Geranyl-4-methoxybenzoic acid can be compared with other similar compounds, such as:

3-Geranyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a methoxy group, it also exhibits antioxidant and anti-inflammatory properties.

Nervogenic acid: Another related compound with neuroprotective effects.

2,2-Dimethyl-6-carboxyl-8-prenyl-chromene: Known for its antioxidant activities.

The uniqueness of 3-Geranyl-4-methoxybenzoic acid lies in its combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications .

Actividad Biológica

3-Geranyl-4-methoxybenzoic acid (CAS Number: 246266-38-6) is an organic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C18H24O3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid

3-Geranyl-4-methoxybenzoic acid exhibits a strong inhibitory effect on hyaluronidase, an enzyme that degrades hyaluronic acid in the extracellular matrix. This inhibition suggests a potential role in maintaining tissue hydration and integrity by preventing the breakdown of hyaluronic acid, which is crucial for various physiological functions.

1. Anti-inflammatory Effects

Research indicates that this compound may possess significant anti-inflammatory properties. By inhibiting hyaluronidase activity, it could reduce inflammation in various conditions, making it a candidate for treating inflammatory diseases .

2. Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential for protecting cells from oxidative stress. Antioxidants can neutralize free radicals, thereby preventing cellular damage and contributing to overall health .

3. Neuroprotective Effects

Studies have suggested that 3-Geranyl-4-methoxybenzoic acid may provide neuroprotective benefits. It may help mitigate neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease .

Pharmacokinetics

3-Geranyl-4-methoxybenzoic acid is soluble in various organic solvents including chloroform and DMSO. Its stability can be influenced by environmental factors such as temperature and light exposure.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 3-Geranyl-4-hydroxybenzoic acid | Hydroxyl group instead of methoxy | Antioxidant and anti-inflammatory effects |

| Nervogenic acid | Similar structure | Neuroprotective effects |

| 2,2-Dimethyl-6-carboxyl-8-prenyl-chromene | Prenylated structure | Known for antioxidant activities |

Study on Hyaluronidase Inhibition

A study demonstrated that 3-Geranyl-4-methoxybenzoic acid exhibited a stronger inhibitory effect on hyaluronidase compared to tranilast, a known anti-inflammatory drug. This finding highlights its potential as a therapeutic agent in managing conditions associated with excessive inflammation.

Antioxidant Activity Assessment

In vitro assays have shown that the compound possesses significant antioxidant capabilities, with IC50 values indicating effective free radical scavenging activity. This property is particularly relevant in the context of diseases characterized by oxidative stress .

Propiedades

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.